molecular formula C13H19ClN2O3 B1440781 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-28-9

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1440781
CAS No.: 1220032-28-9
M. Wt: 286.75 g/mol
InChI Key: INPFJCKRADDGDV-UHFFFAOYSA-N
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Description

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 4-nitrophenoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitrophenoxy)piperidine hydrochloride
  • 2-(4-Nitrophenoxy)ethylamine
  • 4-Nitrophenoxyethyl chloride

Uniqueness

3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

3-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-3-5-13(6-4-12)18-9-7-11-2-1-8-14-10-11;/h3-6,11,14H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPFJCKRADDGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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